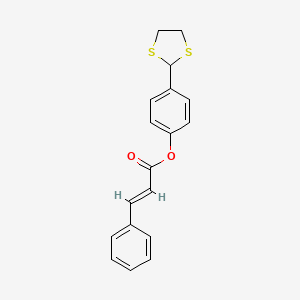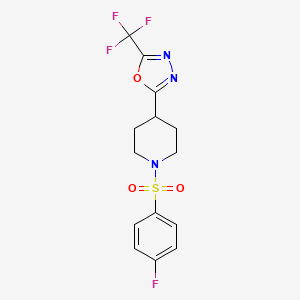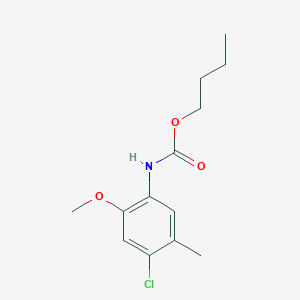![molecular formula C22H20N4O3 B2545595 1-(4-((1-(3,4-二甲基苯基)-1H-吡唑并[3,4-d]嘧啶-4-基)氧基)-3-甲氧基苯基)乙酮 CAS No. 872623-36-4](/img/structure/B2545595.png)
1-(4-((1-(3,4-二甲基苯基)-1H-吡唑并[3,4-d]嘧啶-4-基)氧基)-3-甲氧基苯基)乙酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-((1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)oxy)-3-methoxyphenyl)ethanone is a compound characterized by its unique chemical structure, which combines a pyrazolo[3,4-d]pyrimidine core with a dimethylphenyl group and a methoxyphenyl group linked through an ethanone moiety
科学研究应用
1-(4-((1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)oxy)-3-methoxyphenyl)ethanone has diverse applications:
Chemistry: : Acts as a key intermediate in the synthesis of various heterocyclic compounds. Used in the study of organic reaction mechanisms.
Biology: : Explored for its potential as an enzyme inhibitor due to the pyrazolo[3,4-d]pyrimidine core, which is known to interact with ATP-binding sites.
Medicine: : Investigated for its therapeutic potential in oncology as it may inhibit specific kinase pathways implicated in cancer cell proliferation.
Industry: : Used in the development of novel agrochemicals and material sciences for its unique structural properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-((1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)oxy)-3-methoxyphenyl)ethanone typically involves multi-step organic reactions.
Initial Preparation: : The synthesis begins with the preparation of 1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl compound. This is achieved by reacting 3,4-dimethylaniline with appropriate pyrazole derivatives under conditions like refluxing in ethanol or using catalytic amounts of an acid such as HCl.
Intermediate Formation: : The pyrazolo[3,4-d]pyrimidine intermediate is then subjected to alkylation reactions using halomethoxybenzenes under base conditions, e.g., using K2CO3 in DMF (dimethylformamide) as solvent.
Final Step: : The final product, 1-(4-((1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)oxy)-3-methoxyphenyl)ethanone, is obtained by acetylation of the methoxyphenyl intermediate using acetyl chloride or acetic anhydride in the presence of a base like pyridine.
Industrial Production Methods
For industrial-scale production, optimized and scalable methods involve similar reaction pathways but with enhanced efficiency and yield. The processes often incorporate automated reactor systems, continuous flow chemistry techniques, and catalytic processes to streamline the steps and minimize by-products.
化学反应分析
1-(4-((1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)oxy)-3-methoxyphenyl)ethanone can participate in various chemical reactions:
Oxidation: : The methoxy group can undergo oxidative demethylation using reagents like H2O2 or KMnO4 to form the corresponding phenol.
Reduction: : The carbonyl (ethanone) group can be reduced to an alcohol using reagents like LiAlH4 or NaBH4.
Substitution: : The methoxy group can be substituted with nucleophiles under conditions like heating with strong bases or nucleophiles (e.g., NaH or alkoxides).
Aromatic Electrophilic Substitution: : Reactions such as nitration, sulfonation, and halogenation can occur on the aromatic rings under suitable conditions with reagents like HNO3, SO3, and halogens, respectively.
作用机制
The compound exerts its effects primarily through interaction with molecular targets like enzymes and receptors.
Molecular Targets: : The pyrazolo[3,4-d]pyrimidine moiety can inhibit kinase enzymes by mimicking ATP, thus blocking phosphorylation processes crucial for cell signaling.
Pathways Involved: : The blockade of kinase pathways can impede cancer cell growth and proliferation, making it a potential anti-cancer agent.
相似化合物的比较
When compared to similar compounds:
Pyrazolopyrimidines: : While other pyrazolo[3,4-d]pyrimidine derivatives also exhibit kinase inhibition, the presence of the dimethylphenyl and methoxyphenyl groups in this compound enhances its specificity and binding affinity.
Ethanone Derivatives: : Other ethanone-linked compounds may have broader reactivity but lack the targeted biochemical interactions seen with 1-(4-((1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)oxy)-3-methoxyphenyl)ethanone.
Similar Compounds
1-(4-((1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)oxy)-3-methoxyphenyl)ethanone
1-(4-((1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)oxy)-3-methoxyphenyl)ethanone
属性
IUPAC Name |
1-[4-[1-(3,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]oxy-3-methoxyphenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O3/c1-13-5-7-17(9-14(13)2)26-21-18(11-25-26)22(24-12-23-21)29-19-8-6-16(15(3)27)10-20(19)28-4/h5-12H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMFAIKBIOILJFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=C(C=N2)C(=NC=N3)OC4=C(C=C(C=C4)C(=O)C)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[3-(Cyclopentyloxy)-4-methoxyphenyl]methanamine](/img/structure/B2545513.png)
![Methyl 1-{[(5,6-dichloropyridin-3-yl)formamido]methyl}cyclopropane-1-carboxylate](/img/structure/B2545514.png)



![1-(2-aminoethyl)-5-(4-bromobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2545520.png)
![2-(1-Azabicyclo[2.2.2]octan-3-ylamino)ethanol;dihydrochloride](/img/structure/B2545521.png)
![N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2545522.png)
![2-[(4-hydroxy-6-propylpyrimidin-2-yl)sulfanyl]-N-(2-phenylethyl)acetamide](/img/structure/B2545528.png)
![4-{[1-(5-chloropyrimidin-2-yl)piperidin-4-yl]methoxy}-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B2545529.png)
![N-(acenaphtho[1,2-d]thiazol-8-yl)-4-(benzylsulfonyl)butanamide](/img/structure/B2545531.png)

![5-[1-(1H-indazol-3-ylcarbonyl)piperidin-4-yl]-4-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2545535.png)
